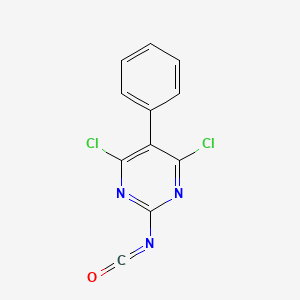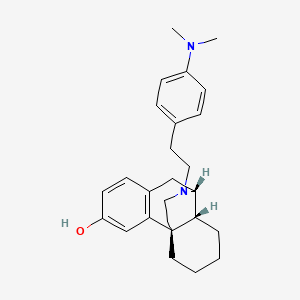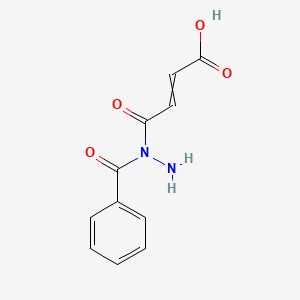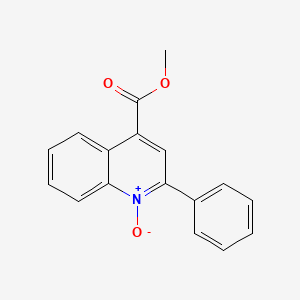
4,6-Dichloro-2-isocyanato-5-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-isocyanato-5-phenylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine class Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, an isocyanate group at position 2, and a phenyl group at position 5
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-isocyanato-5-phenylpyrimidine typically involves the chlorination of a pyrimidine precursor followed by the introduction of the isocyanate group. One common method involves the reaction of 4,6-dichloro-2-aminopyrimidine with phosgene to form the isocyanate derivative. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and isocyanation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
4,6-Dichloro-2-isocyanato-5-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, and alcohols.
Isocyanate Reactions: The isocyanate group can react with nucleophiles like amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Isocyanate Reactions: Amines and alcohols are used as nucleophiles, and the reactions are often conducted at room temperature or slightly elevated temperatures in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atoms.
Isocyanate Reactions: Ureas and carbamates formed by the reaction of the isocyanate group with amines and alcohols, respectively.
科学研究应用
4,6-Dichloro-2-isocyanato-5-phenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive isocyanate group.
Chemical Biology: It is employed in the design of molecular probes and inhibitors for studying biological pathways and targets.
作用机制
The mechanism of action of 4,6-Dichloro-2-isocyanato-5-phenylpyrimidine involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity allows the compound to modify biological targets and potentially inhibit their function. The chlorine atoms can also participate in nucleophilic substitution reactions, further diversifying the compound’s reactivity.
相似化合物的比较
Similar Compounds
4,6-Dichloro-2-phenylpyrimidine: Lacks the isocyanate group but shares the chlorinated pyrimidine core.
4,6-Dichloro-2-methylthio-5-phenylpyrimidine: Contains a methylthio group instead of the isocyanate group.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Contains amino groups and an ethyl group, differing significantly in structure and reactivity.
Uniqueness
4,6-Dichloro-2-isocyanato-5-phenylpyrimidine is unique due to the presence of both the isocyanate and chlorinated pyrimidine moieties. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields.
属性
CAS 编号 |
65004-50-4 |
|---|---|
分子式 |
C11H5Cl2N3O |
分子量 |
266.08 g/mol |
IUPAC 名称 |
4,6-dichloro-2-isocyanato-5-phenylpyrimidine |
InChI |
InChI=1S/C11H5Cl2N3O/c12-9-8(7-4-2-1-3-5-7)10(13)16-11(15-9)14-6-17/h1-5H |
InChI 键 |
GVMQGLHBQSIITI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)N=C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)



methanone](/img/structure/B14483493.png)



![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)

![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)
![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)

